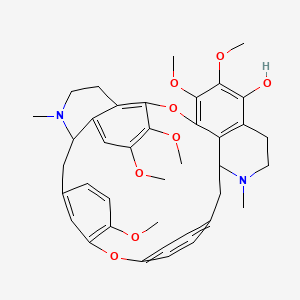![molecular formula C7H20N4 B14455727 N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is a complex organic compound with the molecular formula C12H33N7. It is a polyamine, which means it contains multiple amine groups. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under high pressure and temperature to achieve a high conversion rate. The product is then purified using various techniques such as distillation and crystallization to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield amine oxides, while substitution reactions may result in the formation of alkylated amines.
Aplicaciones Científicas De Investigación
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used as an additive in lubricants and as a curing agent in the production of epoxy resins.
Mecanismo De Acción
The mechanism of action of N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit or activate specific enzymes. Additionally, its multiple amine groups allow it to interact with various biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Triethylenetetramine: Contains four amine groups and is used as a chelating agent.
Uniqueness
N’-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine is unique due to its specific arrangement of amine groups, which allows it to participate in a wider range of chemical reactions and form more stable complexes with metal ions compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and stability.
Propiedades
Fórmula molecular |
C7H20N4 |
|---|---|
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H20N4/c1-9-4-5-11-7-6-10-3-2-8/h9-11H,2-8H2,1H3 |
Clave InChI |
VELRFBWXSQBZEM-UHFFFAOYSA-N |
SMILES canónico |
CNCCNCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


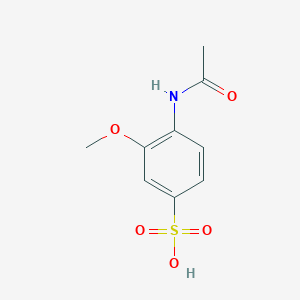

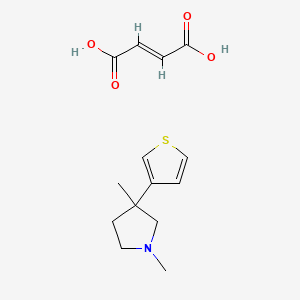
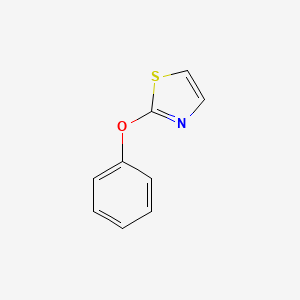
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
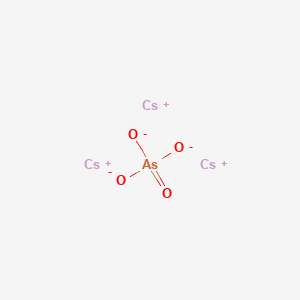

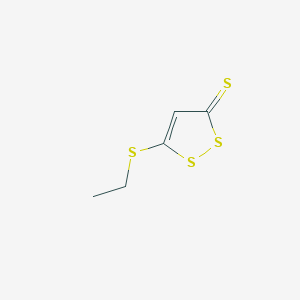
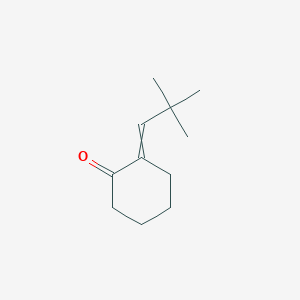
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
